molecular formula C28H34N6O4 B2846563 8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923194-69-8

8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2846563
CAS No.: 923194-69-8
M. Wt: 518.618
InChI Key: XFHMXTMLROPIAA-UHFFFAOYSA-N
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Description

“8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core, a benzylpiperazine moiety, and a hydroxypropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with benzylpiperazine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the purine core or the benzylpiperazine moiety, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group could yield a ketone derivative, while substitution reactions could introduce new functional groups onto the purine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their role in cellular processes. This compound could be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.

Medicine

In medicine, purine derivatives have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. This compound could be investigated for similar applications, particularly if it exhibits unique biological activity.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its diverse reactivity and potential biological activity make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of “8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signaling pathways and altering cellular responses.

    DNA/RNA Interactions: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

Compared to these similar compounds, “8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” features a unique combination of functional groups that may confer distinct biological activities. Its benzylpiperazine moiety and hydroxypropyl group differentiate it from other purine derivatives, potentially leading to novel applications in research and industry.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O4/c1-20-8-7-11-23(16-20)38-19-22(35)18-34-24-25(30(2)28(37)31(3)26(24)36)29-27(34)33-14-12-32(13-15-33)17-21-9-5-4-6-10-21/h4-11,16,22,35H,12-15,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMXTMLROPIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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